

# An In-depth Technical Guide to the Physical Properties of 2-Phenylpropanamide Crystals

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of **2-phenylpropanamide** crystals. It is intended to serve as a technical resource, consolidating key data and outlining the experimental methodologies used for their determination.

# **Physicochemical Properties**

**2-Phenylpropanamide** (IUPAC name: **2-phenylpropanamide**) is an organic compound with a molecular formula of C<sub>9</sub>H<sub>11</sub>NO.[1][2] It presents as a white crystalline solid and is a derivative of 2-phenylpropanoic acid.[1][3] The molecule features a phenyl group attached to the alphacarbon of a propanamide backbone.[1]

The fundamental physicochemical data for **2-phenylpropanamide** are summarized in the table below for quick reference.



Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO	[1][2]
Molecular Weight	149.19 g/mol	[2][4]
CAS Number	1125-70-8	[1][2]
Melting Point	84–86 °C	[1]
Appearance	White crystalline solid	[3]
InChIKey	DOZZSWAOPDYVLH- UHFFFAOYSA-N	[2]

# **Solubility Profile**

The solubility of **2-phenylpropanamide** is dictated by its molecular structure, which contains both a nonpolar phenyl group and a polar amide functional group. This amphiphilic nature influences its behavior in various solvents.

- Organic Solvents: It demonstrates good solubility in organic solvents such as ethanol and methanol.[3]
- Aqueous Solvents: Solubility in water is limited.[3] The presence of the amide group allows for hydrogen bonding, which can aid solubility in aqueous environments, though the hydrophobic phenyl ring is a dominant factor.[3]
- Temperature Dependency: As with many organic solids, the solubility of 2phenylpropanamide is expected to increase with higher temperatures.[3]

# **Spectroscopic Data**

Spectroscopic analysis is critical for the structural elucidation and confirmation of **2-phenylpropanamide**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule.



Chemical Shift (δ)	Multiplicity	Integration	Assignment	Coupling Constant (J)	Reference
7.30–7.20 ppm	Multiplet (m)	5H	Aromatic protons	-	[1]
3.52 ppm	Quartet (q)	1H	СН	7.2 Hz	[1]
1.44 ppm	Doublet (d)	3H	СНз	6.9 Hz	[1]
Spectra acquired in Chloroform-d (CDCl <sub>3</sub> )					

## Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. Data obtained from a KBr-pellet sample preparation is available in public databases.[2] Key expected absorptions would include N-H stretching from the amide, C=O (amide I) stretching, and C-H stretching from the aromatic and aliphatic portions.

## Mass Spectrometry (MS)

Mass spectrometry data, typically from GC-MS analysis, is available and confirms the molecular weight of the compound.[2]

# **Experimental Protocols**

The characterization of **2-phenylpropanamide** crystals involves a systematic workflow to confirm identity, purity, and physical properties.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. 2-Phenylpropanamide | 1125-70-8 | Benchchem [benchchem.com]
- 2. 2-Phenylpropionamide, (RS)- | C9H11NO | CID 223465 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 13490-74-9|(S)-2-Phenylpropanamide|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2-Phenylpropanamide Crystals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200545#physical-properties-of-2-phenylpropanamide-crystals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com